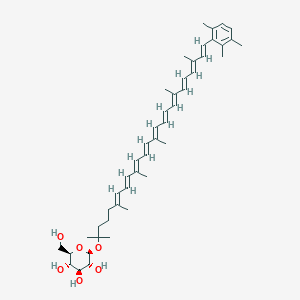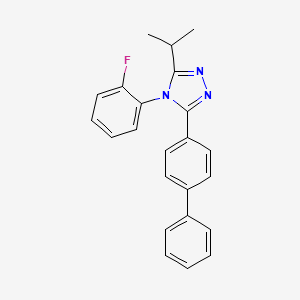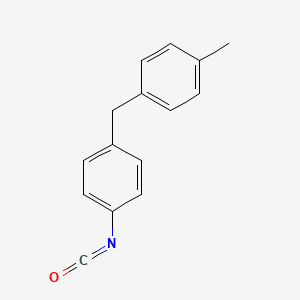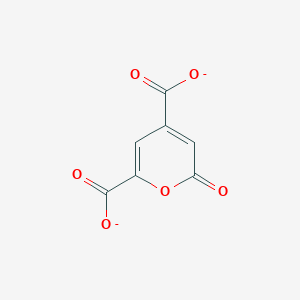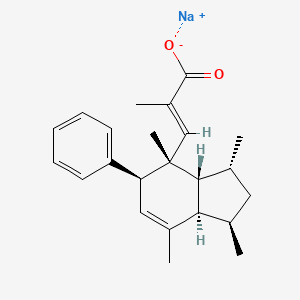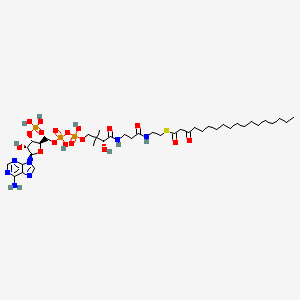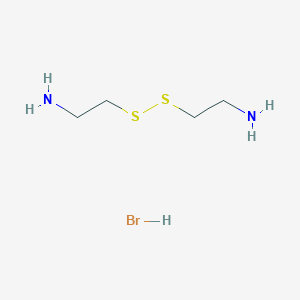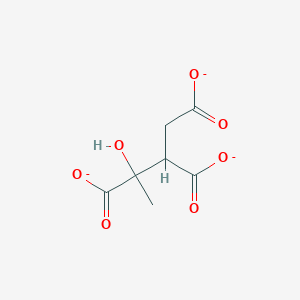
3-Hydroxystearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxyoctadecanoate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxyoctadecanoic acid (3-hydroxystearic acid), obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from an octadecanoate. It is a conjugate base of a 3-hydroxyoctadecanoic acid.
Applications De Recherche Scientifique
Omega Oxidation of 3-Hydroxy Fatty Acids
Omega oxidation of long-chain 3-hydroxy fatty acids, such as 3-hydroxystearate, is a significant biochemical pathway that contributes to the production of long-chain 3-hydroxydicarboxylic acids. This process is facilitated by the enzyme CYP4F11, which catalyzes the ω-hydroxylation of 3-hydroxystearate, converting it to 3,18-dihydroxystearate. This pathway is particularly relevant in human liver microsomes and is essential for understanding the metabolic fate of 3-hydroxy fatty acids in pathological states where fatty acid mobilization or mitochondrial β-oxidation is impaired (M. Dhar et al., 2008).
Biodegradable Polymers and Tissue Engineering
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms, which can include 3-hydroxystearate units. These polymers are highly regarded for their biocompatibility and thermoprocessability, making them attractive for medical devices and tissue engineering applications. The versatility of PHAs, including those containing 3-hydroxystearate, allows for the development of a variety of medical devices such as sutures, cardiovascular patches, and tissue engineering scaffolds. The diversity in PHA composition enables the tailoring of mechanical properties and degradation rates to suit specific medical applications (Guoqiang Chen & Qiong Wu, 2005).
Propriétés
Nom du produit |
3-Hydroxystearate |
|---|---|
Formule moléculaire |
C18H35O3- |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
3-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1 |
Clé InChI |
POMQYTSPMKEQNB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(CC(=O)[O-])O |
SMILES canonique |
CCCCCCCCCCCCCCCC(CC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




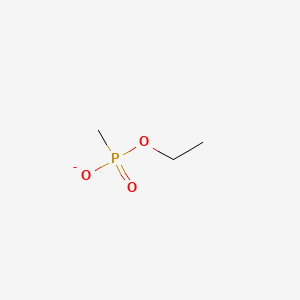

![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)
